3,4,5-Trimethoxycinnamylnitrile 3,4,5-Trimethoxycinnamylnitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18493925
InChI: InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

3,4,5-Trimethoxycinnamylnitrile

CAS No.:

Cat. No.: VC18493925

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trimethoxycinnamylnitrile -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+
Standard InChI Key UTGSLVKJGNDEMJ-SNAWJCMRSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=C/C#N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=CC#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3,4,5-Trimethoxycinnamylnitrile, systematically named (E)3(3,4,5trimethoxyphenyl)prop-2-enenitrile(E)-3-(3,4,5-\text{trimethoxyphenyl})\text{prop-2-enenitrile}, belongs to the class of cinnamylnitriles. The compound’s structure comprises a propenenitrile chain (CH2=CHCN\text{CH}_2=\text{CH}-\text{CN}) attached to a trimethoxy-substituted benzene ring (Fig. 1). Key identifiers include:

PropertyValue
Molecular FormulaC12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_{3}
Molecular Weight219.24 g/mol
IUPAC Name(E)3(3,4,5trimethoxyphenyl)prop-2-enenitrile(E)-3-(3,4,5-\text{trimethoxyphenyl})\text{prop-2-enenitrile}
CAS Number5376242
SMILES\text{COC1=CC(=CC(=C1OC)OC)C=CC#N}
InChIKeyUTGSLVKJGNDEMJ-SNAWJCMRSA-N

The (E)(E)-stereochemistry is confirmed by the SMILES notation, which specifies the trans configuration of the double bond.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,4,5-trimethoxycinnamylnitrile is inferred from methods used for analogous cinnamylnitriles. A plausible route involves:

  • Wittig Reaction: Condensation of 3,4,5-trimethoxybenzaldehyde with a phosphorus ylide derived from acetonitrile.

    ArCHO+Ph3P=CHCNArCH=CHCN+Ph3PO\text{ArCHO} + \text{Ph}_3\text{P=CHCN} \rightarrow \text{ArCH=CHCN} + \text{Ph}_3\text{PO}

    Here, Ar=3,4,5trimethoxyphenyl\text{Ar} = 3,4,5-\text{trimethoxyphenyl}. This method is favored for its high stereoselectivity and mild reaction conditions.

  • Knoevenagel Condensation: Reaction of 3,4,5-trimethoxybenzaldehyde with cyanoacetic acid in the presence of a base catalyst.

    ArCHO+NCCH2COOHbaseArCH=CHCN+CO2+H2O\text{ArCHO} + \text{NCCH}_2\text{COOH} \xrightarrow{\text{base}} \text{ArCH=CHCN} + \text{CO}_2 + \text{H}_2\text{O}
  • Nitrile Formation via Halide Substitution: Conversion of a cinnamyl bromide intermediate using sodium cyanide:

    ArCH=CHBr+NaCNArCH=CHCN+NaBr\text{ArCH=CHBr} + \text{NaCN} \rightarrow \text{ArCH=CHCN} + \text{NaBr}

Optimization Challenges

Key challenges include controlling stereochemistry and minimizing side reactions. The use of phase-transfer catalysts or microwave-assisted synthesis has been proposed to enhance yield and purity.

Physicochemical Properties

Solubility and Stability

3,4,5-Trimethoxycinnamylnitrile exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). Stability studies suggest sensitivity to prolonged exposure to light and moisture, necessitating storage in desiccated environments at temperatures below 20C-20^\circ \text{C} .

Applications in Research and Industry

Pharmaceutical Intermediates

The nitrile group serves as a precursor for amines, amides, and carboxylic acids via hydrolysis or reduction. For example:

  • Anticancer Agents: Structural analogs of 3,4,5-trimethoxycinnamylnitrile have shown inhibitory activity against tubulin polymerization, a mechanism relevant to cancer therapy.

  • Antimicrobials: Nitrile-containing compounds exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis.

Agrochemical Development

In agrochemistry, the compound is a candidate for synthesizing herbicides and fungicides. Its methoxy groups enhance lipid solubility, facilitating penetration into plant tissues.

Material Science

The conjugated system enables applications in organic electronics, such as non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs).

Analytical and Characterization Methods

Chromatography

  • HPLC: Reverse-phase chromatography with C18 columns and UV detection at 280 nm.

  • GC-MS: Electron ionization (EI) for fragmentation analysis, with characteristic ions at m/zm/z 219 (M+^+) and 174 (M+^+-CN).

Spectroscopic Techniques

  • 1H NMR^1\text{H NMR}: Assignments confirmed via 2D COSY and HSQC experiments.

  • IR Spectroscopy: Identification of nitrile (2240 cm1^{-1}) and methoxy (2830 cm1^{-1}) groups.

SupplierPurityPrice (USD/g)
VulcanChem95%120
BioCrick98%150
China Chemical Co.90%85

Prices vary based on quantity and purity, with bulk purchases (≥100 g) attracting discounts .

Custom Synthesis

Several contract research organizations (CROs) offer gram-to-kilogram scale synthesis, with lead times of 4–6 weeks.

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